2-(1,3-benzoxazol-2-ylsulfanyl)-N'-{(E)-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}acetohydrazide
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Overview
Description
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N’~1~-{(E)-1-[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}ACETOHYDRAZIDE is a complex organic compound that features a benzoxazole ring, a fluorophenyl group, and a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N’~1~-{(E)-1-[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}ACETOHYDRAZIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzoxazole ring, followed by the introduction of the sulfanyl group. The fluorophenyl and pyrrole groups are then incorporated through various coupling reactions. The final step involves the formation of the aceto hydrazide linkage under specific reaction conditions such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N’~1~-{(E)-1-[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}ACETOHYDRAZIDE can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in treating certain diseases or conditions.
Industry
In industry, the compound could be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N’~1~-{(E)-1-[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}ACETOHYDRAZIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazole derivatives, fluorophenyl compounds, and pyrrole-containing molecules. Examples might include:
- 2-(1,3-Benzoxazol-2-ylsulfanyl)acetic acid
- 4-Fluorophenylhydrazine
- 2,5-Dimethyl-1H-pyrrole-3-carboxaldehyde
Uniqueness
What sets 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N’~1~-{(E)-1-[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}ACETOHYDRAZIDE apart is its unique combination of functional groups. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H19FN4O2S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]acetamide |
InChI |
InChI=1S/C22H19FN4O2S/c1-14-11-16(15(2)27(14)18-9-7-17(23)8-10-18)12-24-26-21(28)13-30-22-25-19-5-3-4-6-20(19)29-22/h3-12H,13H2,1-2H3,(H,26,28)/b24-12+ |
InChI Key |
MVLKVZIOZJWJKR-WYMPLXKRSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)/C=N/NC(=O)CSC3=NC4=CC=CC=C4O3 |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C=NNC(=O)CSC3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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